Cas no 101848-26-4 (Glycine,N-[N-[N-[N-[N-[N-(N-L-leucyl-L-phenylalanyl)-L-valyl]-L-valyl]-L-threonyl]-L-leucyl]-L-valyl]-(9CI))
![Glycine,N-[N-[N-[N-[N-[N-(N-L-leucyl-L-phenylalanyl)-L-valyl]-L-valyl]-L-threonyl]-L-leucyl]-L-valyl]-(9CI) structure](https://www.kuujia.com/scimg/cas/101848-26-4x500.png)
101848-26-4 structure
Product name:Glycine,N-[N-[N-[N-[N-[N-(N-L-leucyl-L-phenylalanyl)-L-valyl]-L-valyl]-L-threonyl]-L-leucyl]-L-valyl]-(9CI)
Glycine,N-[N-[N-[N-[N-[N-(N-L-leucyl-L-phenylalanyl)-L-valyl]-L-valyl]-L-threonyl]-L-leucyl]-L-valyl]-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-[N-[N-[N-[N-[N-(N-L-leucyl-L-phenylalanyl)-L-valyl]-L-valyl]-L-threonyl]-L-leucyl]-L-valyl]-(9CI)
- 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-butan oyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-butanoyl]ami
- 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-m
- 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-butan oyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl -pentanoyl]amino]-3-methyl-butanoyl]amino]acetic acid
- L-leucyl-L-phenylalanyl-L-valyl-L-valyl-L-threonyl-L-leucyl-L-valylglycine
- sex pheromone inhibitor iAD1
- DTXSID60144272
- Glycine, N-(N-(N-(N-(N-(N-(N-L-leucyl-L-phenylalanyl)-L-valyl)-L-valyl)-L-threonyl)-L-leucyl)-L-valyl)-
- 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino]
- 101848-26-4
- Leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine
- 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid
- Leu-phe-val-val-thr-leu-val-gly-OH
- N-(N-(N-(N-(N-(N-(N-L-Leucyl-L-phenylalanyl)-L-valyl)-L-valyl)-L-threonyl)-L-leucyl)-L-valyl)glycine
-
- Inchi: InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1
- InChI Key: HHLGIVVEXQRCLK-GSNOCNGZSA-N
- SMILES: OC(CNC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H](CC(C)C)N)=O)CC1C=CC=CC=1)=O)C(C)C)=O)C(C)C)=O)[C@H](O)C)=O)CC(C)C)=O)C(C)C)=O)=O
Computed Properties
- Exact Mass: 846.52149g/mol
- Monoisotopic Mass: 846.52149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 60
- Rotatable Bond Count: 25
- Complexity: 1450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 847.1g/mol
- Topological Polar Surface Area: 287Ų
- XLogP3: 0.5
Glycine,N-[N-[N-[N-[N-[N-(N-L-leucyl-L-phenylalanyl)-L-valyl]-L-valyl]-L-threonyl]-L-leucyl]-L-valyl]-(9CI) Related Literature
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
101848-26-4 (Glycine,N-[N-[N-[N-[N-[N-(N-L-leucyl-L-phenylalanyl)-L-valyl]-L-valyl]-L-threonyl]-L-leucyl]-L-valyl]-(9CI)) Related Products
- 1404-26-8(polymyxin B)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
